molecular formula C16H14ClNO4S B2614317 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 748776-36-5

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No. B2614317
CAS RN: 748776-36-5
M. Wt: 351.8
InChI Key: CWKUTZMNCCUMKG-UHFFFAOYSA-N
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Description

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as CPBS, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been found to have anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Chemical Synthesis and Reactions

Research into chemical synthesis and reactions involving sulfamoylbenzoic acids and their derivatives has been a focal point in organic chemistry. Studies such as "Desulfurative Chlorination of Alkyl Phenyl Sulfides" by Canestrari et al. (2017) explore the chlorination of alkyl phenyl sulfides, offering insight into nucleophilic chlorination mechanisms that could be relevant for the manipulation of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and similar compounds. This research demonstrates the potential for creating various chemical structures through selective chlorination, highlighting the versatility of sulfides in organic synthesis (Canestrari et al., 2017).

Pharmacological Research

Sulfamoylbenzoic acids have been investigated for their potential pharmacological activities. A study by Pomarnacka and Kornicka (1998) synthesized a series of sulfamoyl carbamates and sulfamide derivatives, including compounds similar to 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, to explore their anticancer activity. This work underscores the importance of sulfamoylbenzoic acids in the development of new therapeutic agents, with some compounds showing promising in vitro results for anticancer activity (Pomarnacka & Kornicka, 1998).

Environmental Chemistry

Research into the environmental impact and behavior of sulfamoylbenzoic acids also plays a critical role. For example, Dodd and Huang (2004) investigated the transformation of sulfamethoxazole, a sulfonamide antibacterial, in reactions with chlorine. This study provides valuable information on how sulfamoylbenzoic acid derivatives react in water treatment processes, highlighting their transformation and the kinetics involved. Understanding these processes is crucial for assessing the environmental fate of such compounds (Dodd & Huang, 2004).

Material Science

In material science, the functionalization of polymers with benzoic acid derivatives, including structures similar to 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, has been explored for the development of novel materials. Gao et al. (2012) demonstrated the synthesis of rare earth metal complexes using aryl carboxylic acid-functionalized polystyrene, revealing the potential for creating materials with unique optical properties. Such research indicates the applicability of sulfamoylbenzoic acids in designing new materials with specific functionalities (Gao et al., 2012).

properties

IUPAC Name

2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKUTZMNCCUMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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